LGD-4033

説明

リガンドロールは、VK5211という開発コード名でも知られており、選択的アンドロゲン受容体モジュレーターです。 これは、股関節骨折のある人における筋肉萎縮の治療のために開発中です . リガンドロールは、予備的な臨床試験で、除脂肪体重と筋力増加の可能性を示しました .

科学的研究の応用

リガンドロールは、幅広い科学研究に応用されています。

化学: 選択的アンドロゲン受容体モジュレーターを研究するためのモデル化合物として使用されます。

生物学: 筋肉組織と骨組織への影響について調査されています。

医学: 筋萎縮症、骨粗鬆症、その他の状態の潜在的な治療法として研究されています。

生化学分析

Biochemical Properties

LGD-4033 works by binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis . This interaction leads to anabolic activity in these tissues, promoting growth and strength .

Cellular Effects

This compound has demonstrated anabolic activity in muscle and bone, leading to increased muscle mass and bone density . It influences cell function by interacting with androgen receptors, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively binding to androgen receptors, which are primarily found in muscle and bone tissues . This selective binding leads to anabolic activity in these areas without affecting other organs .

Temporal Effects in Laboratory Settings

In human micro-dose excretion studies of this compound, a total of 15 phase I metabolites were detected in the urine samples . The metabolite M1/LGD-4033 ratio changes over time, contributing to estimating the time point of drug intake and dose of this compound in doping control urine samples .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated anabolic activity in the muscle, anti-resorptive and anabolic activity in bone, and robust selectivity for muscle versus prostate . The effects of this compound vary with different dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with androgen receptors . It influences metabolic flux and metabolite levels through its interactions with these receptors .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its binding to androgen receptors . Its localization or accumulation can be influenced by this interaction .

Subcellular Localization

The subcellular localization of this compound is primarily at the androgen receptors found in muscle and bone tissues . Its activity or function can be influenced by any targeting signals or post-translational modifications that direct it to these specific compartments or organelles .

準備方法

合成経路と反応条件

リガンドロールは、ピロリジン環の形成とトリフルオロメチル基の導入を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を伴います。

- ピロリジン環の形成。

- トリフルオロメチル基の導入。

- ピロリジン環とベンゾニトリル誘導体のカップリング .

工業生産方法

リガンドロールの工業生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには以下が含まれます。

- 高純度の出発原料を使用する。

- 温度、圧力、溶媒の選択などの反応条件を最適化する。

- 最終製品を得るために、結晶化やクロマトグラフィーなどの精製技術を実装する .

化学反応の分析

反応の種類

リガンドロールは、以下を含むさまざまな化学反応を起こします。

酸化: リガンドロールは酸化されて、ヒドロキシル化された代謝産物を生成することができます。

還元: 還元反応は、リガンドロールをその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: ヒドロキシル化された代謝産物。

還元: リガンドロールの還元型。

置換: さまざまな官能基を持つ置換誘導体.

作用機序

リガンドロールは、体内のアンドロゲン受容体、特に筋肉と骨に結合することで作用します。この結合は、筋肉の成長と骨密度において重要な役割を果たすタンパク質の生成を刺激します。 分子標的はアンドロゲン受容体であり、関与する経路は筋肉と骨細胞における遺伝子発現の調節に関連しています .

類似の化合物との比較

類似の化合物

エノボサーム: 同様のアナボリック効果を持つ別の選択的アンドロゲン受容体モジュレーター。

RAD140: 筋肉と骨に対する強力なアナボリック効果で知られています。

オスタリン: 筋肉構築特性について広く研究されています.

リガンドロールの独自性

リガンドロールは、筋肉と骨組織におけるアンドロゲン受容体に対する高い選択性を持つため、前立腺などの他の組織への影響を最小限に抑えます。 この選択性により、アナボリックステロイドに一般的に関連する副作用のリスクが軽減されます .

類似化合物との比較

Similar Compounds

Enobosarm: Another selective androgen receptor modulator with similar anabolic effects.

RAD140: Known for its potent anabolic effects on muscle and bone.

Ostarine: Widely studied for its muscle-building properties.

Uniqueness of Ligandrol

Ligandrol is unique due to its high selectivity for androgen receptors in muscle and bone tissues, which minimizes its effects on other tissues like the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids .

特性

IUPAC Name |

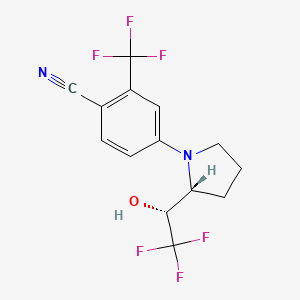

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSIVAKKLQRWKC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657620 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165910-22-4 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VK-5211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligandrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-5211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。